Methyl 3-(azetidin-1-yl)propanoate
Overview
Description
Methyl 3-(azetidin-1-yl)propanoate is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(azetidin-1-yl)propanoate typically involves the reaction of azetidine with methyl acrylate under specific conditions. One common method is the aza-Michael addition, where azetidine reacts with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an inert solvent like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(azetidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
Methyl 3-(azetidin-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(azetidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
- Methyl 3-(azetidin-3-yl)propanoate hydrochloride
- Methyl 2-(azetidin-1-yl)acetate
- Ethyl 3-(azetidin-1-yl)propanoate
Comparison: Methyl 3-(azetidin-1-yl)propanoate is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct reactivity and biological activity compared to other similar compounds. For instance, the position of the ester group can influence the compound’s ability to undergo specific chemical reactions and interact with biological targets.
Properties
IUPAC Name |
methyl 3-(azetidin-1-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)3-6-8-4-2-5-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDELIYPIRSMXOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310257 | |
Record name | methyl 3-azetidin-1-ylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502144-09-4 | |
Record name | methyl 3-azetidin-1-ylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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